molecular formula C18H32Cl4O2 B13967977 9,10,12,13-Tetrachlorooctadecanoic acid CAS No. 26533-39-1

9,10,12,13-Tetrachlorooctadecanoic acid

Cat. No.: B13967977
CAS No.: 26533-39-1
M. Wt: 422.3 g/mol
InChI Key: FRSRMUYUIAXUAX-UHFFFAOYSA-N
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Description

9,10,12,13-Tetrachlorooctadecanoic acid is a halogenated fatty acid with the molecular formula C18H32Cl4O2 and a molecular weight of 422.258 g/mol This compound is characterized by the presence of four chlorine atoms attached to the carbon chain at positions 9, 10, 12, and 13

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10,12,13-Tetrachlorooctadecanoic acid typically involves the chlorination of octadecanoic acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

9,10,12,13-Tetrachlorooctadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated fatty acids .

Scientific Research Applications

9,10,12,13-Tetrachlorooctadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on biological membranes and its role in cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 9,10,12,13-Tetrachlorooctadecanoic acid involves its interaction with cellular membranes and enzymes. The presence of chlorine atoms can enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, the compound may interact with specific enzymes, altering their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    9,10,12,13-Tetrabromooctadecanoic acid: Similar structure but with bromine atoms instead of chlorine.

    9,10,12,13-Tetrafluorooctadecanoic acid: Contains fluorine atoms, leading to different chemical properties.

    9,10,12,13-Tetrachlorostearic acid: Another chlorinated derivative of stearic acid.

Uniqueness

9,10,12,13-Tetrachlorooctadecanoic acid is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

26533-39-1

Molecular Formula

C18H32Cl4O2

Molecular Weight

422.3 g/mol

IUPAC Name

9,10,12,13-tetrachlorooctadecanoic acid

InChI

InChI=1S/C18H32Cl4O2/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17H,2-13H2,1H3,(H,23,24)

InChI Key

FRSRMUYUIAXUAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(CC(C(CCCCCCCC(=O)O)Cl)Cl)Cl)Cl

Origin of Product

United States

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